molecular formula C15H9Cl2FO B3070241 (2E)-1-(2,5-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one CAS No. 1001578-73-9

(2E)-1-(2,5-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one

Cat. No. B3070241
CAS RN: 1001578-73-9
M. Wt: 295.1 g/mol
InChI Key: QRBXHVQSROXPLJ-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-(2,5-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one, also known as EF24, is a synthetic curcumin analog that has shown promising results in various scientific research studies. EF24 is a yellow crystalline solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide.

Mechanism of Action

(2E)-1-(2,5-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one exerts its biological effects through multiple mechanisms. It has been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification enzymes. (2E)-1-(2,5-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one also inhibits the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune response. Furthermore, (2E)-1-(2,5-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one has been shown to modulate the activity of various enzymes and signaling pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
(2E)-1-(2,5-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one has been shown to modulate various biochemical and physiological processes in cells and tissues. It has been reported to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress. (2E)-1-(2,5-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one has also been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of various diseases. Furthermore, (2E)-1-(2,5-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and matrix metalloproteinases, which are involved in cancer cell invasion and metastasis.

Advantages and Limitations for Lab Experiments

(2E)-1-(2,5-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one has several advantages as a research tool. It is a stable and highly soluble compound that can be easily synthesized in the laboratory. (2E)-1-(2,5-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one has been extensively studied for its biological effects and has shown promising results in various preclinical studies. However, there are also some limitations to using (2E)-1-(2,5-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one in lab experiments. (2E)-1-(2,5-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one has low bioavailability and is rapidly metabolized in vivo, which may limit its therapeutic efficacy. Furthermore, (2E)-1-(2,5-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one may exhibit off-target effects due to its promiscuous binding to multiple proteins and enzymes.

Future Directions

There are several future directions for the research on (2E)-1-(2,5-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one. Further studies are needed to elucidate the molecular mechanisms underlying the biological effects of (2E)-1-(2,5-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one. In addition, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of (2E)-1-(2,5-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one in vivo. Furthermore, there is a need for the development of more potent and selective analogs of (2E)-1-(2,5-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one that can overcome its limitations and improve its therapeutic efficacy. Finally, clinical trials are needed to evaluate the safety and efficacy of (2E)-1-(2,5-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one in humans.

Scientific Research Applications

(2E)-1-(2,5-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Several studies have reported that (2E)-1-(2,5-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one exhibits potent anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth in various cancer cell lines. (2E)-1-(2,5-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. In addition, (2E)-1-(2,5-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one has shown neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.

properties

IUPAC Name

(E)-1-(2,5-dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2FO/c16-11-6-7-13(17)12(9-11)15(19)8-5-10-3-1-2-4-14(10)18/h1-9H/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBXHVQSROXPLJ-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(2,5-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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